molecular formula C9H14O5 B8217923 Propargyl alpha-L-fucopyranoside

Propargyl alpha-L-fucopyranoside

Cat. No.: B8217923
M. Wt: 202.20 g/mol
InChI Key: BVZDJWONINIPAQ-JTPBWFLFSA-N
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Description

Propargyl alpha-L-fucopyranoside is a chemical compound that belongs to the class of fucopyranosides, which are derivatives of fucose, a hexose deoxy sugar This compound is characterized by the presence of a propargyl group attached to the alpha-L-fucopyranoside moiety The propargyl group is a functional group with the structure HC≡C-CH2-, which is known for its reactivity in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propargyl alpha-L-fucopyranoside typically involves the coupling of a propargyl group with an alpha-L-fucopyranoside derivativeIn this method, this compound is synthesized by reacting propargyl alcohol with an alpha-L-fucopyranoside derivative in the presence of a copper catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propargyl alpha-L-fucopyranoside undergoes various types of chemical reactions, including:

    Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions, where the triple bond acts as an electrophile.

    Cycloaddition Reactions: The compound can undergo cycloaddition reactions, such as the CuAAC reaction, forming triazoles.

    Oxidation and Reduction Reactions: The propargyl group can be oxidized to form carbonyl compounds or reduced to form alkanes.

Common Reagents and Conditions

    Cu(I) Catalysts: Used in cycloaddition reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

    Triazoles: Formed from cycloaddition reactions.

    Carbonyl Compounds: Formed from oxidation reactions.

    Alkanes: Formed from reduction reactions.

Scientific Research Applications

Propargyl alpha-L-fucopyranoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of propargyl alpha-L-fucopyranoside involves its interaction with specific molecular targets and pathways. The propargyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. Additionally, the compound can participate in click chemistry reactions, forming stable triazole linkages that can alter the properties of the target molecules .

Comparison with Similar Compounds

Similar Compounds

    Propargyl beta-D-galactopyranoside: Another propargylated sugar derivative with similar reactivity.

    Propargyl alpha-D-glucopyranoside: A compound with a similar structure but different sugar moiety.

    Propargyl alpha-L-rhamnopyranoside: A related compound with a different sugar component.

Uniqueness

Propargyl alpha-L-fucopyranoside is unique due to its specific sugar moiety (alpha-L-fucose) and the presence of the propargyl group, which imparts distinct reactivity and biological activity. Its ability to participate in click chemistry and form stable triazole linkages makes it particularly valuable in synthetic and biological applications .

Properties

IUPAC Name

(2S,3S,4R,5S,6R)-2-methyl-6-prop-2-ynoxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5/c1-3-4-13-9-8(12)7(11)6(10)5(2)14-9/h1,5-12H,4H2,2H3/t5-,6+,7+,8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZDJWONINIPAQ-JTPBWFLFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC#C)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OCC#C)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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